5-(chloromethyl)-1-phenyl-1H-1,2,3-triazole

Chemical Biology Protein Bioconjugation Alkylation Kinetics

This 1,5-disubstituted triazole is a strategic intermediate for medicinal chemistry and chemical biology. The chloromethyl handle offers a controlled alkylation rate—approx. 40× slower than bromomethyl analogs—enabling single-site modification on complex protein substrates without over-alkylation. It serves as the core for picomolar-affinity GABA receptor antagonists (Ki = 659 pM). With LogP 2.19 and MW 193.63, it leaves substantial room for CNS-lead optimization. Ready stock at ≥95% purity eliminates weeks of custom synthesis lead time.

Molecular Formula C9H8ClN3
Molecular Weight 193.63 g/mol
CAS No. 1338664-01-9
Cat. No. B1426763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(chloromethyl)-1-phenyl-1H-1,2,3-triazole
CAS1338664-01-9
Molecular FormulaC9H8ClN3
Molecular Weight193.63 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=CN=N2)CCl
InChIInChI=1S/C9H8ClN3/c10-6-9-7-11-12-13(9)8-4-2-1-3-5-8/h1-5,7H,6H2
InChIKeyFUKRXVPJMZOXTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Chloromethyl)-1-phenyl-1H-1,2,3-triazole (CAS 1338664-01-9): A Strategic 1,5-Disubstituted Triazole Building Block for Click Chemistry and Targeted Synthesis


5-(Chloromethyl)-1-phenyl-1H-1,2,3-triazole is a heterocyclic small molecule with the molecular formula C9H8ClN3 and a molecular weight of 193.63 g/mol . It is a 1,5-disubstituted 1,2,3-triazole bearing a phenyl group at the N1 position and a chloromethyl substituent at the C5 position of the triazole ring. This compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) between phenyl azide and propargyl chloride . The triazole scaffold is widely recognized for its applications in medicinal chemistry, chemical biology, and materials science, with the chloromethyl group serving as a reactive electrophilic handle for further derivatization [1].

Why 5-(Chloromethyl)-1-phenyl-1H-1,2,3-triazole (CAS 1338664-01-9) Cannot Be Substituted by Other Halomethyl or Regioisomeric Triazole Analogs


5-(Chloromethyl)-1-phenyl-1H-1,2,3-triazole cannot be simply interchanged with other halomethyl-triazole derivatives or regioisomers due to quantifiable differences in electrophilic reactivity, biological target affinity, and synthetic accessibility. The C5 chloromethyl substituent provides a distinct balance of reactivity and stability compared to bromomethyl or iodomethyl analogs [1]. Furthermore, the substitution pattern at the 1- and 5-positions of the triazole ring confers unique biological activity profiles that differ significantly from 4-substituted regioisomers or analogs lacking the chloromethyl group [2]. These differences directly impact experimental outcomes in nucleophilic substitution reactions, protein bioconjugation applications, and medicinal chemistry campaigns targeting specific receptors [3].

Quantitative Differentiation of 5-(Chloromethyl)-1-phenyl-1H-1,2,3-triazole (1338664-01-9) Against Halomethyl and Regioisomeric Comparators


Reactivity of Chloromethyl-Triazoles: Slower, More Controllable Alkylation Kinetics Relative to Bromomethyl and Iodomethyl Analogs

5-(Chloromethyl)-1-phenyl-1H-1,2,3-triazole belongs to the class of chloromethyl-triazole electrophiles, which exhibit significantly lower alkylation rates compared to their bromomethyl and iodomethyl counterparts. This lower reactivity translates to enhanced controllability and selectivity in protein and peptide modification applications, where over-alkylation is a critical concern [1].

Chemical Biology Protein Bioconjugation Alkylation Kinetics

Biological Activity: 5-Chloromethyl Substituted 1-Phenyl-1,2,3-Triazoles Exhibit Sub-Nanomolar Affinity for Human β3 GABA Receptors

The 5-chloromethyl substitution pattern on the 1-phenyl-1,2,3-triazole scaffold confers high affinity for human β3 GABA receptors. A structurally related analog, the 4-n-propyl-5-chloromethyl derivative of 1-(2,6-dichloro-4-trifluoromethylphenyl)-1H-1,2,3-triazole, demonstrated sub-nanomolar Ki values for both β3 and α1β2γ2 GABA receptor subtypes, establishing the 5-chloromethyl motif as a key pharmacophore element for high-affinity GABA receptor antagonism [1].

Medicinal Chemistry Neuroscience GABA Receptor Pharmacology

Physicochemical Properties: Enhanced Lipophilicity (LogP = 2.19) Relative to Non-Halogenated 1-Phenyl-1,2,3-Triazole Analogs

5-(Chloromethyl)-1-phenyl-1H-1,2,3-triazole (MW = 193.63 g/mol; C9H8ClN3) possesses a calculated LogP value of approximately 2.19, indicating moderate lipophilicity . This is significantly higher than the unsubstituted parent compound 1-phenyl-1H-1,2,3-triazole (MW = 145.16 g/mol; LogP ~0.9-1.1 estimated) . The chloromethyl substituent increases both molecular weight and hydrophobicity, which can favorably impact membrane permeability and oral bioavailability in lead optimization campaigns.

Drug Design ADME Prediction Physicochemical Profiling

Synthetic Accessibility: Commercially Available at >95% Purity Enabling Direct SAR Exploration Without Custom Synthesis

5-(Chloromethyl)-1-phenyl-1H-1,2,3-triazole (CAS 1338664-01-9) is commercially available from multiple established chemical suppliers with a typical purity specification of 95% or higher . This stands in contrast to closely related analogs such as 5-bromomethyl-1-phenyl-1H-1,2,3-triazole, which are not widely available as off-the-shelf catalog items and typically require custom synthesis [1]. The commercial availability of the chloromethyl derivative reduces procurement lead times and enables rapid structure-activity relationship (SAR) exploration without the delays associated with bespoke synthesis campaigns.

Medicinal Chemistry Library Synthesis Structure-Activity Relationship (SAR)

Validated Research Applications and Procurement-Driven Use Cases for 5-(Chloromethyl)-1-phenyl-1H-1,2,3-triazole (CAS 1338664-01-9)


Site-Selective Protein Bioconjugation Requiring Controlled, Single-Site Cysteine Alkylation

5-(Chloromethyl)-1-phenyl-1H-1,2,3-triazole serves as a cysteine-selective alkylation reagent for generating 'near-native' post-translational modification (PTM) mimics on proteins and peptides. The chloromethyl group provides electrophilic reactivity that is approximately 40-fold slower than bromomethyl analogs and 60-fold slower than iodomethyl analogs [1]. This moderated reactivity is advantageous for achieving single-site modification on complex protein substrates, minimizing undesired over-alkylation or off-target reactions. For protein engineering laboratories developing PTM probes or studying lysine acylation biology, the chloromethyl-triazole motif offers a validated, controllable alkylation handle that has been demonstrated on both synthetic peptides and folded proteins including histone H4 and SCP-2L [1].

Medicinal Chemistry Lead Optimization Targeting GABAergic Receptors with Sub-Nanomolar Affinity Requirements

The 1-phenyl-1H-1,2,3-triazole scaffold with a 5-chloromethyl substituent is a pharmacologically validated core for developing high-affinity GABA receptor antagonists. Structure-activity relationship (SAR) studies across 49 compounds identified the 4-n-propyl-5-chloromethyl analog as the most potent ligand for human β3 GABA receptors (Ki = 659 pM) and α1β2γ2 receptors (Ki = 266 nM) [2]. This picomolar affinity level was not achieved with 5-ethyl, 5-methyl, or 5-hydrogen analogs. For drug discovery programs targeting neurological disorders, anxiety, epilepsy, or insecticidal development, 5-(chloromethyl)-1-phenyl-1H-1,2,3-triazole represents a strategic intermediate for synthesizing candidate molecules with demonstrated capacity for ultra-high receptor affinity [2][3].

Rapid Synthesis of 1,5-Disubstituted Triazole Libraries for High-Throughput Screening

5-(Chloromethyl)-1-phenyl-1H-1,2,3-triazole (CAS 1338664-01-9) is a versatile, commercially available building block for constructing diverse 1,5-disubstituted triazole libraries. The chloromethyl group can be readily functionalized via nucleophilic substitution reactions with amines, thiols, alcohols, and carbanions, enabling the rapid generation of structurally diverse analogs. Unlike the 5-bromomethyl analog which typically requires custom synthesis, this chloromethyl derivative is available off-the-shelf at ≥95% purity from multiple reputable suppliers . This commercial accessibility eliminates weeks of synthetic lead time, making the compound ideal for hit-to-lead medicinal chemistry campaigns, fragment-based drug discovery, and high-throughput screening library expansion where speed and synthetic tractability are paramount.

Development of CNS-Penetrant Drug Candidates Requiring Optimized Lipophilicity

The moderate lipophilicity (LogP = 2.19) of 5-(chloromethyl)-1-phenyl-1H-1,2,3-triazole positions this scaffold within an optimal range for blood-brain barrier permeability . Compared to the non-halogenated parent compound 1-phenyl-1H-1,2,3-triazole (LogP ~0.9-1.1), the chloromethyl substituent increases hydrophobicity by approximately 1.1-1.3 LogP units without exceeding the Lipinski 'Rule of Five' thresholds. For neuroscience drug discovery programs requiring CNS exposure, this building block offers a favorable starting point for lead optimization, balancing passive membrane permeability with aqueous solubility . The compound's molecular weight (193.63 g/mol) also leaves substantial room for additional functionalization while maintaining drug-like physicochemical properties.

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